

Application Note: Geodin Hydrate as a Molecular Probe in Cell Biology

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Compound of Interest

Compound Name: Geodin Hydrate

Cat. No.: B12043928

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Executive Summary

Geodin (often supplied as **Geodin Hydrate**) is a chlorinated depsidone fungal metabolite isolated from *Aspergillus terreus*.^[1] While originally characterized for its antimicrobial properties, its primary utility in modern cell biology lies in its unique ability to stimulate glucose uptake via a mechanism distinct from the classical insulin signaling cascade, and its potent inhibition of Plasminogen Activator Inhibitor-1 (PAI-1).

This Application Note provides validated protocols for using Geodin as a molecular probe to dissect metabolic signaling pathways and fibrinolytic regulation. Unlike insulin, Geodin-induced glucose uptake is insensitive to wortmannin, making it an indispensable tool for researching PI3K-independent metabolic pathways.

Physicochemical Properties & Reconstitution

To ensure experimental reproducibility, precise handling of the hydrate form is critical.

Property	Specification
Chemical Name	(+)-Geodin Hydrate
CAS Number	427-63-4 (Anhydrous) / 3209-10-7 (Hydrate)
Molecular Weight	399.18 g/mol (Anhydrous)
Source	Aspergillus terreus
Solubility	Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water
Appearance	Pale yellow to light brown solid
Stability	Stable at -20°C for >2 years (desiccated)

Reconstitution Protocol

Critical Note: Commercial Geodin is often supplied as a hydrate. Always verify the specific molecular weight on the Certificate of Analysis (CoA) of your batch to account for water mass when calculating Molarity.

- Stock Solution (25 mM):
 - Weigh 10 mg of **Geodin Hydrate**.
 - Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
 - Calculation: $\text{Volume (mL)} = [\text{Mass (mg)} / \text{MW (mg/mmol)}] / 25 \text{ (mmol/L)}$.
 - Example: If batch MW is 417.2 g/mol (hydrate), dissolve 10 mg in ~0.96 mL DMSO.
- Storage: Aliquot into amber vials (avoid light) and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute the stock at least 1:1000 into culture media to keep final DMSO concentration <0.1%.

Mechanistic Insight: The "Wortmannin Gap"

The defining feature of Geodin as a probe is its ability to stimulate GLUT4 translocation and glucose uptake without activating the Insulin Receptor (IR) or Phosphoinositide 3-kinase (PI3K).

- Insulin: Activates IR

IRS-1

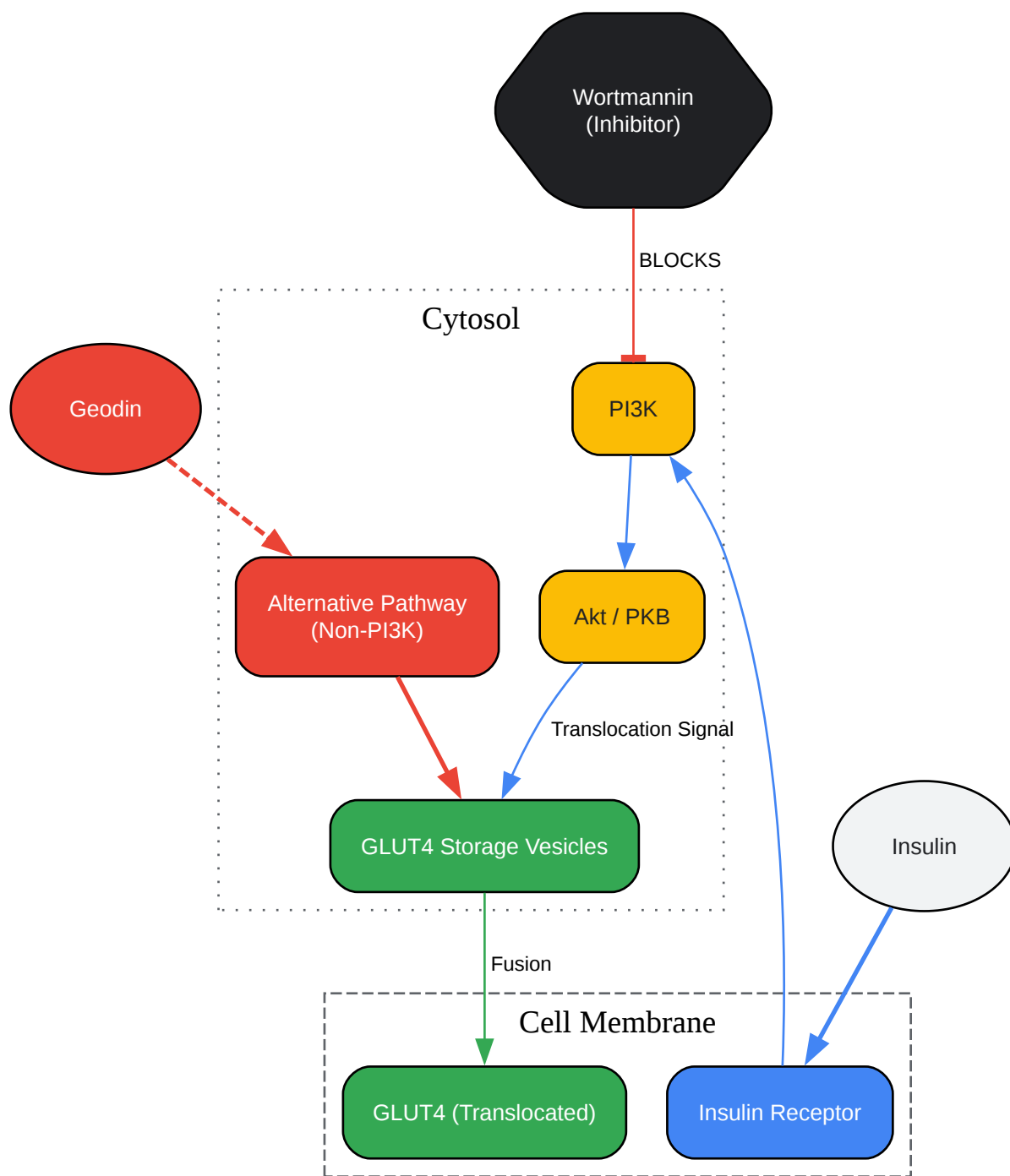
PI3K

Akt

GLUT4. (Blocked by Wortmannin).

- Geodin: Bypasses PI3K. (NOT blocked by Wortmannin).

This distinction allows researchers to distinguish between insulin-dependent and alternative (e.g., AMPK-related or direct vesicle trafficking) glucose transport mechanisms.



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Figure 1: Differential signaling pathways. Geodin stimulates GLUT4 translocation via a mechanism distinct from the Insulin/PI3K axis, rendering it insensitive to Wortmannin inhibition.

Protocol A: Glucose Uptake Stimulation Assay

Objective: Quantify Geodin-induced glucose uptake in 3T3-L1 adipocytes and validate PI3K-independence.

Materials

- 3T3-L1 Fibroblasts (differentiated to Adipocytes).
- Krebs-Ringer Phosphate HEPES (KRPH) buffer.
- 2-Deoxy-D-[3H]glucose (2-DOG) or fluorescent analog (2-NBDG).
- Inhibitor: Wortmannin (100 nM).
- Probe: Geodin Stock (25 mM).

Step-by-Step Methodology

- Differentiation: Cultivate 3T3-L1 cells until fully differentiated into adipocytes (lipid droplets visible, typically Day 8-10 post-induction).
- Serum Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM with 0.2% BSA for 16 hours to basalize glucose transport.
- Buffer Exchange: Wash cells 3x with KRPH buffer (37°C). Incubate in KRPH for 30 mins.
- Inhibitor Pre-treatment (Validation Step):
 - Group A: Vehicle (DMSO).
 - Group B: Wortmannin (100 nM) for 30 mins.
- Probe Treatment: Add agonists to respective wells for 30-60 minutes:
 - Negative Control: DMSO (0.1%).
 - Positive Control: Insulin (100 nM).
 - Experimental: Geodin (10 - 50 μ M).

- Uptake Phase: Add 2-DOG (0.5 $\mu\text{Ci}/\text{mL}$ final) or 2-NBDG (100 μM) for 10 minutes.
- Termination:
 - Radioactive: Wash rapidly with ice-cold PBS containing 10 mM unlabeled glucose. Lyse in 0.1 N NaOH. Measure via liquid scintillation counting (CPM).
 - Fluorescent: Wash with ice-cold PBS. Read fluorescence (Ex/Em: 465/540 nm).

Expected Results (Data Interpretation)

Treatment	Wortmannin (-)	Wortmannin (+)	Interpretation
Basal (DMSO)	100% (Reference)	100%	Baseline transport.
Insulin (100 nM)	~500-800%	~120%	Insulin effect is PI3K-dependent.
Geodin (20 μM)	~300-400%	~300-400%	Geodin effect is PI3K-independent.

Troubleshooting: If Geodin response is low, ensure cells are fully differentiated. Fibroblasts lack the GLUT4 machinery required for the robust response seen in adipocytes.

Protocol B: PAI-1 Inhibition in Endothelial Cells

Objective: Assess Geodin's efficacy in blocking TNF- α induced PAI-1 secretion in HUVECs (Human Umbilical Vein Endothelial Cells).

Materials

- HUVECs (Passage 2-5).
- Recombinant Human TNF- α .
- Human PAI-1 ELISA Kit.

Step-by-Step Methodology

- Seeding: Plate HUVECs at

cells/well in 24-well plates. Grow to 90% confluence.

- Pre-treatment: Replace media with low-serum (1%) media containing Geodin (0, 5, 10, 20 μ M) for 1 hour.
- Induction: Add TNF- α (10 ng/mL) to induce inflammatory PAI-1 expression. Incubate for 24 hours.
- Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
- Quantification: Analyze supernatant using a PAI-1 specific ELISA. Normalize PAI-1 concentration to total cell protein (BCA assay) from the lysate.

Mechanism of Action (Fibrinolysis)

Geodin inhibits PAI-1, thereby preventing PAI-1 from inhibiting Tissue Plasminogen Activator (tPA). This shifts the balance toward fibrinolysis (clot breakdown).



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Figure 2: Fibrinolytic Cascade. Geodin promotes fibrinolysis by inhibiting PAI-1, effectively "releasing the brake" on tPA activity.

References

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Sources

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